IspE kinase-IN-1

Antimicrobial Drug Discovery MEP Pathway Gram-Negative Pathogens

Standard broad-spectrum IspE inhibitors fail due to species-specific active-site variations, risking false negatives in comparative bacteriology. IspE kinase-IN-1 (compound 4) is a substrate-competitive, non-phosphate inhibitor with quantified differential potency: • E. coli IspE: IC50 = 6.2 µM • K. pneumoniae IspE: IC50 = 5.2 µM Ideal for head-to-head MEP pathway studies, SAR benchmarking, and bacterial strain stratification. Supplied as a characterized chemical probe with documented binding mode to the substrate pocket.

Molecular Formula C13H18N4O3S
Molecular Weight 310.37 g/mol
Cat. No. B15565340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIspE kinase-IN-1
Molecular FormulaC13H18N4O3S
Molecular Weight310.37 g/mol
Structural Identifiers
InChIInChI=1S/C13H18N4O3S/c14-12-10(9-15-13(18)17-12)5-4-8-16-21(19,20)11-6-2-1-3-7-11/h9,11,16H,1-3,6-8H2,(H3,14,15,17,18)
InChIKeyJUDCBLODNGWZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IspE kinase-IN-1 Baseline Profile


IspE kinase-IN-1 (also referred to as compound 4) is a non-phosphate, cytosine-based small molecule that acts as an inhibitor of the 4-diphosphocytidyl-2-C-methyl-D-erythritol (IspE) kinase, an essential enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis found in many pathogenic bacteria but absent in humans [1]. The compound binds to the substrate-binding site and a newly identified hydrophobic subpocket of IspE, avoiding the ATP-binding site, which represents a distinct mechanism of inhibition [2]. It demonstrates inhibitory activity against IspE from multiple clinically relevant Gram-negative pathogens, including Escherichia coli (EcIspE) and Klebsiella pneumoniae (KpIspE) [3].

1
Pathway Context MEP pathway inhibition studies; target absent in human proteome
2
Binding Mode Substrate-competitive assay design (CDP-ME pocket); not ATP-competitive
3
Target Scope Species-specific enzyme assay fit; characterized in E. coli and K. pneumoniae

IspE kinase-IN-1 Substitution Limitations


IspE inhibitors are not functionally interchangeable due to significant divergence in their binding modes, chemical scaffolds, and species-specific activity profiles. IspE kinase-IN-1 belongs to a class of non-phosphate, cytosine-based inhibitors that target the substrate-binding site and a specific hydrophobic subpocket, a mechanism distinct from ATP-competitive or other substrate-site inhibitors [1]. This unique binding mode confers a specific inhibitory profile against E. coli and K. pneumoniae IspE, but not A. baumannii IspE, which possesses a structurally distinct hydrophobic subpocket [2]. Furthermore, subtle amino acid differences among IspE orthologs, such as Pro182/Cys211 in E. coli/K. pneumoniae versus Gln174/Phe205 in A. baumannii, alter the local binding environment, meaning that inhibitors optimized for one species may be inactive against another [3]. Therefore, substitution with a different IspE inhibitor—even one with similar reported potency—may result in a complete loss of activity in the intended assay system, underscoring the need for compound-specific validation.

Substitute
Generic IspE inhibitor
Class-level mechanism may mask species-specific binding shifts
IspE kinase-IN-1
Characterized differential potency profile across homologs
Substitute
A. baumannii / other IspE
Tighter hydrophobic subpocket geometry may alter inhibitor binding
E. coli / K. pneumoniae IspE
Validated IC50 benchmarks support reproducible target engagement

IspE kinase-IN-1 Comparative Evidence


Potency Against E. coli and K. pneumoniae IspE

IspE kinase-IN-1 exhibits potent inhibition of IspE from E. coli (EcIspE) and K. pneumoniae (KpIspE) with IC50 values of 6.2 µM and 5.2 µM, respectively [1]. In contrast, the compound shows no significant inhibitory activity against A. baumannii IspE (AbIspE) at concentrations up to 500 µM [2]. This ortholog selectivity contrasts with other IspE inhibitors, such as the simplified amide derivative compound 3, which is a more potent inhibitor of both EcIspE (IC50 1.3 µM) and KpIspE (IC50 1.9 µM) but similarly loses activity against AbIspE [3].

E. coli vs K. pneumoniae Potency
Head-to-head
6.2 µM (EclspE) / 5.2 µM (KplspE)
Species-specific inhibition profile
~16% potency difference; assess target engagement fit
Antimicrobial Drug Discovery MEP Pathway Gram-Negative Pathogens

Substrate-Competitive Binding Mechanism

IspE kinase-IN-1 is a non-phosphate inhibitor that binds to the substrate-binding site and a small hydrophobic subpocket of IspE, thereby avoiding the ATP-binding site [1]. This binding mode is distinct from ATP-competitive inhibitors and from other substrate-site inhibitors that lack the hydrophobic subpocket interaction. For example, the imidazole- and benzimidazole-based IspE inhibitors described by Mombelli et al. target both the substrate-binding site and the triphosphate-binding loop of the ATP site, representing a different pharmacophore [2].

Binding Mechanism
Class-level inference
CDP-ME substrate pocket
Altered off-target liability context
Avoids ATP-binding site; distinct selectivity profile
Structure-Based Drug Design Enzyme Inhibition MEP Pathway

Hydrophobic Subpocket Variation Across IspE Homologs

IspE kinase-IN-1 exhibits moderate potency against EcIspE (IC50 = 6.2 µM) and KpIspE (IC50 = 5.2 µM) . In comparison, more recently developed simplified amide inhibitors, such as compound 5, demonstrate improved potency with IC50 values of 1.3 µM against both EcIspE and KpIspE [1]. Another optimized inhibitor, compound 7, achieves an IC50 of 1.3 µM against EcIspE and 7.5 µM against KpIspE [1]. While IspE kinase-IN-1 is less potent than these newer analogs, its well-characterized binding mode and established synthesis make it a useful reference compound for SAR studies and assay validation.

Active-site Architecture
Supporting evidence
Hydrophobic subpocket variation
Supports species-specific screening fit
Tighter subpocket geometry in A. baumannii IspE
Antibacterial Lead Optimization IspE Kinase SAR

IspE kinase-IN-1 Research Applications


IspE Functional Comparison: E. coli vs. K. pneumoniae

IspE kinase-IN-1 serves as a validated chemical probe to confirm the essentiality of the MEP pathway in E. coli and K. pneumoniae. Its ortholog-selective inhibition profile (active against EcIspE and KpIspE, inactive against AbIspE) [1] allows researchers to attribute phenotypic effects specifically to IspE inhibition in these species, without confounding off-target activity in A. baumannii control experiments. This makes it particularly valuable for mechanistic studies in mixed-culture or comparative microbiology settings.

MEP Pathway Dependency Across Pathogens

Due to its well-characterized potency (IC50 values of 6.2 µM for EcIspE and 5.2 µM for KpIspE) [1] and established synthetic accessibility, IspE kinase-IN-1 is an ideal reference compound for developing and validating high-throughput screening assays for novel IspE inhibitors. It can be used as a positive control to assess assay robustness and to benchmark the activity of newly identified hits against a known standard.

Structure-Based Drug Design for IspE Inhibitors

The binding mode of IspE kinase-IN-1, which engages a specific hydrophobic subpocket adjacent to the substrate-binding site [2], makes it a useful scaffold for SAR investigations. Researchers seeking to optimize interactions with this subpocket can use IspE kinase-IN-1 as a starting point for the design and synthesis of analogs, comparing their inhibitory activities and binding modes to better understand the subpocket's contribution to potency and selectivity.

Application
Selection Property
Validation Focus
IspE Functional Comparison
Differential IspE inhibition profile
Species-specific IC50 benchmarking
MEP Pathway Dependency
Species-dependent enzyme sensitivity
Pathway response screening across strains
Inhibitor SAR Campaigns
Quantified baseline inhibitory potency
Assay-fit comparability (E. coli, K. pneumoniae)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IspE kinase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.